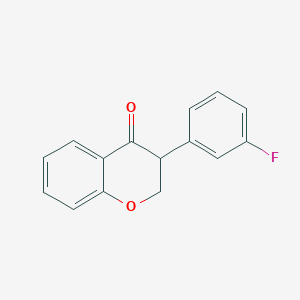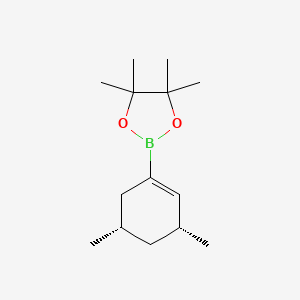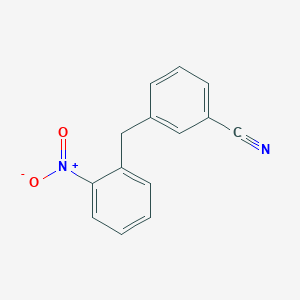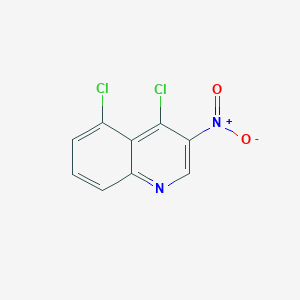![molecular formula C15H9NS B11872724 [1]Benzothieno[3,2-b]quinoline CAS No. 243-68-5](/img/structure/B11872724.png)
[1]Benzothieno[3,2-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothieno[3,2-b]quinoline: is a heterocyclic compound that consists of a benzene ring fused with a thiophene and quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzothieno[3,2-b]quinoline can be synthesized using a one-pot procedure involving the reaction of 3-bromobenzo[b]thiophene-2-carbaldehyde with 2-aminophenylpinacolborane under Suzuki coupling conditions. This reaction utilizes a stereochemically hindered ligand, 2-(cyclohexylphosphane)biphenyl, and Ba(OH)2·8H2O as the base .
Industrial Production Methods: While specific industrial production methods for Benzothieno[3,2-b]quinoline are not extensively documented, the synthesis typically involves scalable organic reactions such as Suzuki coupling, which can be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzothieno[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothienoquinoline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzothienoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Benzothieno[3,2-b]quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: This compound has shown potential in biological studies, particularly in DNA interaction studies. It exhibits strong intercalation with DNA, making it a candidate for further research in gene regulation and drug design .
Medicine: Benzothieno[3,2-b]quinoline derivatives have been investigated for their antifungal and anticancer properties. They show promise as therapeutic agents due to their ability to interact with biological macromolecules .
Industry: In the field of materials science, Benzothieno[3,2-b]quinoline is explored for its optoelectronic properties. It is used in the development of organic semiconductors and light-emitting diodes (LEDs) .
Mécanisme D'action
Benzothieno[3,2-b]quinoline exerts its effects primarily through intercalation with DNAThe compound binds strongly to adenine-thymine (A-T) base pairs, and docking studies indicate significant binding free energy in the case of intercalation .
Comparaison Avec Des Composés Similaires
Benzothieno[2,3-c]quinoline: Another benzothienoquinoline derivative with similar structural properties but different biological activities.
Benzothieno[3,2-b]quinolinium salts: These compounds have shown broad antifungal properties and low cytotoxicity.
Cryptolepine: A natural product with a similar quinoline structure, known for its antimalarial and antimicrobial activities.
Uniqueness: Its ability to interact with DNA and other biological macromolecules sets it apart from other similar compounds .
Propriétés
Numéro CAS |
243-68-5 |
|---|---|
Formule moléculaire |
C15H9NS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
[1]benzothiolo[3,2-b]quinoline |
InChI |
InChI=1S/C15H9NS/c1-3-7-12-10(5-1)9-14-15(16-12)11-6-2-4-8-13(11)17-14/h1-9H |
Clé InChI |
XCXCAIVVLIUTPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B11872649.png)



![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)


![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)

![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
